N-[(Piperazin-1-yl)methyl]acetamide
Description
Properties
CAS No. |
229499-80-3 |
|---|---|
Molecular Formula |
C7H15N3O |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N-(piperazin-1-ylmethyl)acetamide |
InChI |
InChI=1S/C7H15N3O/c1-7(11)9-6-10-4-2-8-3-5-10/h8H,2-6H2,1H3,(H,9,11) |
InChI Key |
YNJNXPZQQITZNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCN1CCNCC1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Piperazin 1 Yl Methyl Acetamide
Established Synthetic Routes for N-[(Piperazin-1-yl)methyl]acetamide Core Structures
The construction of the this compound core involves several key chemical transformations, primarily focusing on the formation of the piperazine-acetamide linkage and the functionalization of the piperazine (B1678402) ring.
Amination Reactions in Piperazine-Acetamide Synthesis
Amination reactions are fundamental to the synthesis of piperazine-containing compounds. Reductive amination is a key method for creating N-alkyl analogs of piperazine. mdpi.com For instance, the reaction of a suitable aldehyde with a piperazine derivative in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can efficiently yield the desired N-alkylated piperazine. mdpi.comnih.gov This approach has been utilized in the synthesis of complex molecules where a piperazine moiety is introduced onto an existing scaffold. mdpi.com Another significant amination method is the Buchwald-Hartwig palladium-catalyzed amination, which is frequently employed to form N-arylpiperazines from aromatic halides and piperazine. mdpi.com
Alkylation Strategies for Piperazine Ring Functionalization
Alkylation of the piperazine ring is a common strategy to introduce various substituents, thereby modulating the physicochemical and pharmacological properties of the final compound. acs.orgmdpi.com N-alkylation using alkyl halides, such as chlorides or bromides, is a widely used method. mdpi.com The reactivity of these reactions can be enhanced by the addition of sodium or potassium iodide, which facilitates a halogen exchange (Finkelstein reaction) and improves yields. mdpi.com
Site-selective C-H alkylation of piperazine substrates has also been achieved using organic photoredox catalysis. acs.orgnih.gov This method allows for the direct functionalization of the carbon framework of the piperazine ring, offering access to novel analogs that are not readily accessible through traditional methods. acs.orgnih.gov The selectivity of this reaction is governed by the electronic differentiation of the two nitrogen atoms within the piperazine ring. acs.orgnih.gov
| Alkylation Method | Reagents | Key Features |
| N-Alkylation | Alkyl halides (chlorides, bromides), Sodium/Potassium Iodide | Widely used, yield enhancement with iodide salts. mdpi.com |
| Reductive Amination | Aldehydes, Sodium Triacetoxyborohydride | Forms N-alkyl analogs. mdpi.comnih.gov |
| C-H Alkylation | Acridinium photocatalyst, Michael acceptors | Site-selective functionalization of the carbon skeleton. acs.orgnih.gov |
Amidation Techniques for Acetamide (B32628) Moiety Formation
The formation of the acetamide moiety is a critical step in the synthesis of this compound. This is typically achieved through amidation reactions, where a piperazine derivative reacts with an activated carboxylic acid derivative. fishersci.it A common method involves the reaction of a piperazine with chloroacetyl chloride. chemicalbook.combioline.org.br The resulting chloroacetamide intermediate can then be further functionalized.
Another approach is the coupling of a carboxylic acid with a piperazine using a coupling agent. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used to facilitate this transformation. fishersci.itnih.gov These methods are prevalent in peptide chemistry and have been adapted for the synthesis of a wide range of amides. fishersci.it The amidation can also be performed by reacting an ester with a piperazine derivative, sometimes in the presence of water to drive the reaction. blogspot.comgoogle.com
| Amidation Method | Reagents | Key Features |
| Acyl Chloride Reaction | Chloroacetyl chloride, Piperazine | Forms a chloroacetamide intermediate for further reaction. chemicalbook.combioline.org.br |
| Carbodiimide Coupling | Carboxylic acid, Piperazine, DCC/EDC, HOBt | Efficient coupling with good yields. fishersci.itnih.gov |
| Ester Aminolysis | Ester, Piperazine, Water (optional) | Can be driven by removal of alcohol byproduct. blogspot.comgoogle.com |
Multi-step Synthesis Approaches for Complex Analogs
The synthesis of complex analogs of this compound often requires multi-step sequences. researchgate.netsyrris.jpasianpubs.org These synthetic routes may involve a combination of the reactions described above, along with other transformations to build up the desired molecular complexity. For example, a multi-step synthesis could start with the formation of a substituted piperazine, followed by N-alkylation with a protected aminoacetyl group, and finally deprotection and further derivatization. nih.govnih.gov The synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, for instance, involves the reaction of N-methyl-4-aminonitrobenzene with chloroacetyl chloride, followed by reaction with N-methylpiperazine and subsequent reduction of the nitro group. chemicalbook.com Such multi-step approaches allow for the systematic variation of different parts of the molecule to explore structure-activity relationships. researchgate.net
Design and Synthesis of this compound Derivatives
The design and synthesis of derivatives of this compound are driven by the need to create compounds with specific biological activities. This often involves the introduction of various substituents onto the core structure.
Introduction of Aromatic and Heteroaromatic Substituents
A common strategy in drug design is the introduction of aromatic and heteroaromatic rings to interact with biological targets. mdpi.combioline.org.br In the context of this compound derivatives, these substituents can be introduced at several positions.
N-arylpiperazines are commonly synthesized via palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann-Goldberg reaction, or nucleophilic aromatic substitution (SNAr) on electron-deficient (hetero)arenes. mdpi.com The choice of method often depends on the specific substrates and the desired scale of the reaction. For example, SNAr reactions are often preferred in process chemistry due to easier work-up and purification. mdpi.com
A library of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives has been synthesized, demonstrating the incorporation of a triazole ring, a five-membered heteroaromatic system. rsc.org Similarly, piperazine-substituted dihydrofuran derivatives have been prepared via radical cyclizations. nih.gov The synthesis of N-[4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]phenyl]acetamide illustrates the introduction of a substituted phenyl group onto the piperazine nitrogen. evitachem.com These examples highlight the diverse range of aromatic and heteroaromatic systems that can be appended to the this compound scaffold to generate novel chemical entities.
| Derivative Type | Synthetic Approach | Example Substituents |
| N-Arylpiperazines | Buchwald-Hartwig amination, Ullmann-Goldberg reaction, SNAr | Phenyl, substituted phenyl, pyridinyl. mdpi.com |
| Heteroaromatic Conjugates | "Click" chemistry (for triazoles), Radical cyclization | 1,2,3-Triazole, Dihydrofuran. rsc.orgnih.gov |
| Substituted Benzyl (B1604629) Derivatives | Reductive amination, Alkylation | Variously substituted benzyl groups. |
Modification of the Acetamide Nitrogen with Aryl and Alkyl Groups
The acetamide nitrogen of this compound and its derivatives is a key position for introducing aryl and alkyl substituents, a strategy frequently employed to explore structure-activity relationships. A general approach to achieving N-alkylation involves the reaction of a piperazine derivative with a suitable alkylating agent. For instance, the synthesis of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives has been accomplished by reacting the parent piperazine with various substituted benzyl chlorides. orientjchem.org This reaction typically proceeds in a suitable solvent like methylene (B1212753) dichloride in the presence of a base such as triethylamine (B128534) at room temperature. orientjchem.org
Similarly, the introduction of aryl groups onto the acetamide nitrogen can be achieved through various synthetic routes. One common method involves the Ugi four-component reaction, which allows for the rapid assembly of complex molecules from simple starting materials. nih.gov This one-pot reaction can be utilized to synthesize N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives, demonstrating the versatility of this approach in generating a library of N-aryl substituted compounds. nih.gov Another strategy involves the reaction of a chloroacetylated precursor with an appropriate aniline (B41778) derivative. For example, N-(4-oxo-2-(4-(4-(2-chloroacetyl) piperazin-1-yl) phenyl) quinazolin-3(4H) -yl) benzamide (B126) can be reacted with various anilines in the presence of glacial acetic acid in ethanol (B145695) under reflux to yield the corresponding N-aryl acetamide derivatives. ijpras.com
The synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide provides a specific example of N-alkylation and arylation. chemicalbook.comsigmaaldrich.com The process starts with the reaction of N-methyl-4-aminonitrobenzene with chloroacetyl chloride. chemicalbook.com The resulting intermediate is then reacted with N-methylpiperazine. chemicalbook.com A subsequent reduction step converts the nitro group to an amine, yielding the final product. chemicalbook.com
The following table summarizes examples of N-aryl and N-alkyl substituted acetamide derivatives.
| Compound Name | Substituent on Acetamide Nitrogen | Synthetic Method | Reference |
| N-(2,6-dimethylphenyl)-2-(4-benzylpiperazin-1-yl)acetamide | 2,6-dimethylphenyl | Reaction with substituted benzyl chloride | orientjchem.org |
| N-(5-bromo-2-(4-phenylpiperazine-1-yl)phenyl)thiophene-carboxamide | 5-bromo-2-(4-phenylpiperazine-1-yl)phenyl | Ugi four-component reaction | nih.gov |
| N-(4-oxo-2-(4-(4-(2-(phenylamino)acetyl)piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide | 4-oxo-2-(4-(4-(2-(phenylamino)acetyl)piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)phenyl | Reaction with aniline derivative | ijpras.com |
| N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | 4-aminophenyl, methyl | Multi-step synthesis involving chloroacetylation and subsequent reaction with N-methylpiperazine and reduction | chemicalbook.comsigmaaldrich.com |
Incorporation of Sulfonyl Moieties and Other Pharmacophores
The derivatization of the this compound scaffold through the incorporation of sulfonyl moieties and other pharmacophores represents a significant strategy in medicinal chemistry. This approach aims to enhance the therapeutic potential of the lead compound by introducing functional groups known to interact with biological targets. researchgate.net
A common method for introducing a sulfonyl group is the reaction of a piperazine nitrogen with a substituted benzenesulfonyl chloride. For example, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide can be reacted with various substituted benzenesulfonyl chlorides in methylene dichloride with triethylamine as a base to yield the corresponding sulfonamide derivatives. orientjchem.org This straightforward reaction allows for the synthesis of a diverse range of compounds with different substitution patterns on the phenylsulfonyl group. orientjchem.org
Another approach involves the synthesis of N-(4-((4-substituted-piperazin-1-yl)sulfonyl)phenyl)acetamide derivatives. nih.gov In this case, the sulfonyl group is attached to a phenyl ring which is then linked to the piperazine. The synthesis can be tailored to introduce various substituents on the piperazine ring, such as methyl or benzyl groups. nih.gov
The concept of pharmacophore hybridization, which involves combining two or more pharmacophoric units into a single molecule, is also extensively utilized. researchgate.net This can lead to compounds with improved affinity and efficacy. For instance, the this compound backbone has been hybridized with a tetrazole moiety, resulting in compounds like N-(4-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide. vulcanchem.com The synthesis of such hybrids often involves a multi-step process, starting with the preparation of key intermediates like 4-acetamidobenzenesulfonyl chloride. vulcanchem.com
The following table provides examples of derivatives with incorporated sulfonyl moieties and other pharmacophores.
| Derivative | Incorporated Moiety | Synthetic Approach | Reference |
| N-(2,6-dimethylphenyl)-2-(4-(phenylsulfonyl)piperazin-1-yl)acetamide | Phenylsulfonyl | Reaction with benzenesulfonyl chloride | orientjchem.org |
| N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide | Methylpiperazinylsulfonyl | Sulfonylation of a substituted aniline | nih.gov |
| N-(4-((4-benzylpiperazin-1-yl)sulfonyl)phenyl)acetamide | Benzylpiperazinylsulfonyl | Sulfonylation of a substituted aniline | nih.gov |
| N-(4-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide | Tetrazole | Multi-step synthesis involving pharmacophore hybridization | vulcanchem.com |
Hybridization with Diverse Heterocyclic Nuclei (e.g., Quinazolinone, Oxadiazole)
The strategy of molecular hybridization has been effectively applied to the this compound scaffold, integrating it with various heterocyclic nuclei like quinazolinone and oxadiazole to generate novel compounds with potentially enhanced biological activities. nih.gov
The synthesis of quinazolinone-piperazine hybrids has been reported, yielding derivatives such as N-(4-oxo-2-(4-(4-(2-(substituted phenylamino)acetyl)piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide. ijpras.com The synthetic route typically involves multiple steps, starting from the synthesis of a substituted quinazolinone core, followed by its linkage to the piperazine acetamide moiety. The final step often involves the reaction of a chloroacetyl intermediate with various anilines to introduce further diversity. ijpras.com
Similarly, the 1,3,4-oxadiazole (B1194373) ring system has been successfully incorporated into the this compound framework. These hybrid molecules are of interest due to the known biological significance of the oxadiazole nucleus. researchgate.net The synthesis of such hybrids can be achieved through various routes. One approach involves the reaction of a piperazine derivative with a pre-formed oxadiazole containing a reactive handle. For example, 5-[1-(4-chlorophenylsulfonyl)-4-piperidinyl]-1,3,4-oxadiazol-2-thiol can be reacted with N-aryl-2-bromoacetamides to yield the target hybrid molecules. tjpr.org Another strategy involves building the oxadiazole ring onto a piperazine-containing precursor. nih.gov
The following table presents examples of hybrid molecules incorporating quinazolinone and oxadiazole nuclei.
| Hybrid Molecule | Heterocyclic Nucleus | General Synthetic Strategy | Reference |
| N-(4-oxo-2-(4-(4-(2-(phenylamino)acetyl)piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide | Quinazolinone | Multi-step synthesis involving coupling of pre-formed quinazolinone and piperazine acetamide moieties | ijpras.com |
| 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(aryl)-2-acetamoyl]thio]}-1,3,4-oxadiazole | 1,3,4-Oxadiazole | Reaction of a functionalized oxadiazole with an N-aryl-2-bromoacetamide | tjpr.org |
| 3-(5-((4-Arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)phenol derivatives | 1,3,4-Oxadiazole | Cyclization to form the oxadiazole ring followed by coupling with piperazine derivatives | nih.gov |
Advanced Chemical Characterization Techniques for Novel Analogs
The structural elucidation of novel analogs of this compound is critically dependent on a suite of advanced chemical characterization techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the identity and purity of synthesized compounds. orientjchem.orgsemanticscholar.org Furthermore, X-ray diffraction studies provide definitive information on the solid-state molecular architecture. nih.gov
Spectroscopic Analysis (NMR, IR, MS) in Structural Elucidation
Spectroscopic techniques are fundamental to the characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure. researchgate.net In ¹H NMR spectra of these derivatives, characteristic signals can be observed for the protons of the piperazine ring, the methylene bridge, the acetamide group, and any aromatic or alkyl substituents. orientjchem.orgnih.gov For instance, in N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, the protons of the piperazine ring typically appear as multiplets in the range of δ 2.5-3.0 ppm, while the methylene protons of the acetamide group are observed as a singlet around δ 3.1 ppm. orientjchem.org The chemical shifts and coupling patterns in the ¹³C NMR spectra are also diagnostic, with the carbonyl carbon of the acetamide group resonating at approximately δ 168-171 ppm. orientjchem.orgnih.gov
Infrared (IR) spectroscopy is used to identify the presence of key functional groups. A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the amide group. orientjchem.orgnih.gov The N-H stretching vibration of the amide can be observed in the range of 3200-3400 cm⁻¹. nih.gov
Mass Spectrometry (MS) is employed to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. orientjchem.orgnih.gov Techniques such as Time-of-Flight Mass Spectrometry (TOF-MS) provide high-resolution mass data, allowing for the confirmation of the elemental composition of the molecules. nih.gov
The following table summarizes the characteristic spectroscopic data for representative this compound derivatives.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) | Reference |
| N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide | 8.64 (s, 1H, NH), 7.02-7.03 (m, 3H, Ar-H), 3.08 (s, 2H, CH₂), 2.84-2.87 (t, 4H, CH₂), 2.56-2.57 (t, 4H, CH₂) | 168.39, 134.89, 133.73, 128.75, 126.99, 76.92, 62.38, 46.22, 18.55 | Not specified | 248.1 | orientjchem.org |
| N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide | 10.43 (s, 1H, NHCO), 7.80 (d, 2H, ArH), 7.63 (d, 2H, ArH), 2.83 (br t, 4H, CH₂), 2.32 (t, 4H, CH₂), 2.10 (s, 3H, CH₃N), 2.07 (s, 3H, CH₃CO) | 169.4, 143.6, 128.9, 128.8, 118.8, 53.6, 45.8, 45.4, 24.2 | 3327, 1682, 1590, 1530, 1316, 1151 | 298.1225 | nih.gov |
| N-(4-((4-benzylpiperazin-1-yl)sulfonyl)phenyl)acetamide | 10.48 (s, 1H, NHCO), 7.90 (d, 2H, ArH), 7.73 (d, 2H, ArH), 7.25-7.40 (m, 5H, ArH), 3.53 (s, 2H, CH₂Ph), 2.93 (br t, 4H, CH₂), 2.49 (br t, 4H, CH₂) | 169.0, 143.4, 137.6, 128.7, 128.6, 128.1, 126.9, 118.6, 61.3, 51.3, 45.8, 24.0 | 3337, 1680, 1590, 1528, 1314, 1160 | 374.1531 | nih.gov |
X-ray Diffraction Studies for Solid-State Molecular Architecture
While spectroscopic methods provide crucial information about the connectivity and functional groups within a molecule, X-ray diffraction analysis of single crystals offers an unambiguous determination of the three-dimensional molecular structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, revealing the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding and π-stacking. nih.gov
For instance, in the crystal structure of N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide, X-ray diffraction would confirm the chair conformation of the piperazine ring and the spatial arrangement of the various substituents. nih.gov Such information is invaluable for understanding how these molecules pack in the solid state and can provide insights into their physical properties. While specific X-ray crystallographic data for this compound itself is not detailed in the provided context, the utility of this technique for its derivatives is well-established in the scientific literature. nih.gov
Structure Activity Relationship Sar Studies of N Piperazin 1 Yl Methyl Acetamide Analogs
Positional and Substituent Effects on Biological Activity
The biological activity of N-[(piperazin-1-yl)methyl]acetamide analogs is highly sensitive to the nature and position of substituents on both the piperazine (B1678402) ring and the acetamide (B32628) moiety. These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its binding affinity and efficacy at various biological targets.
The piperazine ring and the N-methylacetamide group are key components that can be readily modified to tune the pharmacological profile of the parent compound.
Substitutions on the piperazine ring significantly impact activity. The introduction of bulky and lipophilic groups at the N-4 position of the piperazine ring has been shown to be advantageous in certain contexts. For instance, in a series of antimycobacterial agents, analogs bearing a diphenylmethyl group on the piperazine ring exhibited potent inhibitory activity against Mycobacterium tuberculosis. nih.gov This suggests that increased lipophilicity can enhance the compound's ability to penetrate the mycobacterial cell wall. nih.gov Similarly, for compounds targeting neuronal nicotinic receptors, modifications to the N-4 substituent of the piperazine ring are critical. Replacing a sulfonyl group with other moieties can drastically alter the inhibitory concentration (IC50) values. nih.gov
The acetamide moiety also offers a site for modification that influences biological effects. For example, in a series of pyrazolopyrimidine derivatives, N,N-disubstitution on the terminal acetamide group provided an opportunity to introduce diverse chemical moieties without losing affinity for the translocator protein (TSPO). researchgate.net This indicates that the acetamide nitrogen can tolerate a range of substituents, which can be exploited to fine-tune physicochemical properties like lipophilicity and plasma protein binding. researchgate.net In studies on quinazolinone-piperazine-acetamide derivatives, the acetamide nucleus attached to the quinazolinone moiety was found to be important for antimicrobial activity. researchgate.net
The nature of the substituent also plays a crucial role. For inhibitors of human equilibrative nucleoside transporters (ENTs), the presence of a halogen on a fluorophenyl moiety attached to the piperazine ring was found to be essential for inhibitory activity against both ENT1 and ENT2. The replacement of aryl piperazine groups with alkyl piperazines in a series of tubulin polymerization inhibitors led to a general decrease in antiproliferative activity, although a compound with a 1-methylpiperazine (B117243) group still showed potent effects.
The following table summarizes the effects of various substituents on the piperazine ring and acetamide moiety on biological activity.
| Compound Series | Substituent Modification | Effect on Biological Activity | Target/Assay |
| Antimycobacterial piperazine conjugates | Introduction of a bulky diphenylmethyl group on the piperazine ring. nih.gov | Enhanced inhibitory activity. nih.gov | Mycobacterium tuberculosis H37Rv |
| Nicotinic receptor modulators | Variation of the sulfonyl portion on the piperazine ring. nih.gov | Significant changes in IC50 values for Hα4β2 and H3β4 nAChRs. nih.gov | Human neuronal nicotinic receptors |
| Tubulin polymerization inhibitors | Replacement of aryl piperazine with alkyl piperazine groups. | Reduced antiproliferative activity. | MGC-803, HCT-116, and SMMC-7721 cancer cell lines |
| Equilibrative nucleoside transporter inhibitors | Presence of a halogen on the fluorophenyl group attached to piperazine. | Essential for inhibitory effects on ENT1 and ENT2. | Human ENT1 and ENT2 |
| Pyrazolopyrimidine TSPO ligands | N,N-disubstitution on the terminal acetamide. researchgate.net | Maintained or increased binding affinity for TSPO. researchgate.net | Translocator protein (TSPO) |
The efficacy of this compound analogs is also strongly correlated with the nature of aromatic or heteroaromatic rings appended to the core structure. These groups can engage in various non-covalent interactions, such as pi-pi stacking, hydrogen bonding, and hydrophobic interactions, with the target protein.
In the development of negative allosteric modulators for human neuronal nicotinic receptors, the substitution pattern on an aromatic ring attached to the acetamide portion was explored. nih.gov It was found that ortho-substitution of halogens in this aromatic amide portion led to improved potency for the Hα4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov The position of a fluorine substituent on a benzenesulfonyl group attached to the piperazine ring also had a significant effect on selectivity between different nAChR subtypes. nih.gov
For a series of tubulin polymerization inhibitors, the substitution on a phenyl ring of a 1-phenylpiperazine (B188723) moiety was systematically investigated. Compounds bearing electron-withdrawing groups, such as a chlorine atom, at the para-position of the phenyl ring exhibited very potent inhibitory activities against several cancer cell lines. Specifically, the compound with a 4-chlorophenylpiperazine group was the most potent in the series.
In the context of antimicrobial agents, substitutions on a phenylamino (B1219803) ring attached to a quinazolinone-piperazine-acetamide nucleus were studied. researchgate.net The introduction of an electron-donating methyl group enhanced the antimicrobial activity against Bacillus subtilis, Candida albicans, and Aspergillus niger. Conversely, electron-withdrawing groups like chloro and nitro groups improved antibacterial activity against Staphylococcus aureus and Escherichia coli. researchgate.net
The following table illustrates the correlation between aromatic/heteroaromatic substitutions and the efficacy of this compound analogs.
| Compound Series | Aromatic/Heteroaromatic Substitution | Effect on Efficacy | Target/Assay |
| Nicotinic receptor modulators | ortho-Halogen substitution on the amide's aromatic ring. nih.gov | Improved potency for Hα4β2 nAChRs. nih.gov | Human Hα4β2 nicotinic receptors |
| Nicotinic receptor modulators | ortho vs. para-Fluorine on the benzenesulfonyl group. nih.gov | Influenced selectivity for Hα4β2 vs. Hα3β4 nAChRs. nih.gov | Human neuronal nicotinic receptors |
| Tubulin polymerization inhibitors | para-Chloro substitution on the phenylpiperazine moiety. | Most potent inhibitory activity against cancer cell lines. | MGC-803, HCT-116, SMMC-7721 cancer cells |
| Antimicrobial quinazolinone derivatives | Electron-donating methyl group on the phenylamino ring. researchgate.net | Enhanced activity against B. subtilis, C. albicans, A. niger. researchgate.net | Antimicrobial activity |
| Antimicrobial quinazolinone derivatives | Electron-withdrawing chloro and nitro groups on the phenylamino ring. researchgate.net | Enhanced activity against S. aureus and E. coli. researchgate.net | Antibacterial activity |
| Equilibrative nucleoside transporter inhibitors | Replacement of a naphthalene (B1677914) moiety with a benzene (B151609) moiety. | Abolished inhibitory effects on ENT1 and ENT2. | Human ENT1 and ENT2 |
Pharmacophore Identification and Optimization for Targeted Activities
The this compound core is recognized as a privileged pharmacophore, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. The identification of this core as the key pharmacophoric element allows for its targeted optimization to enhance activity against specific biomolecules.
In the development of inhibitors for human equilibrative nucleoside transporters (ENTs), a compound featuring a 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl) moiety was identified as a novel inhibitor. Subsequent optimization efforts focused on modifying other parts of the molecule while keeping this core intact, leading to the identification of analogs with improved potency. This demonstrates the successful use of the piperazine-methylacetamide substructure as a starting point for optimization.
Similarly, in the search for new antimicrobials, the acetamide group attached to a quinazolinone moiety via a piperazine linker was proposed as being essential for activity. researchgate.net This hypothesis guided the synthesis of new derivatives where this pharmacophoric arrangement was conserved while peripheral substituents were varied to improve potency and spectrum of activity. researchgate.net
The optimization process often involves balancing pharmacodynamic (target affinity) and pharmacokinetic (absorption, distribution, metabolism, and excretion) properties. The piperazine ring itself, with its two nitrogen atoms, can improve the pharmacokinetic profile of a drug candidate due to its pKa values, which can enhance water solubility and bioavailability. The acetamide portion can also be modified to modulate these properties. For instance, N,N-disubstitution on the acetamide of pyrazolopyrimidine TSPO ligands allowed for the introduction of various chemical groups to alter lipophilicity and protein binding without compromising target affinity. researchgate.net
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry can play a critical role in the biological activity of this compound analogs. The introduction of a chiral center, either in a substituent or by creating a stereogenic center within the core structure, can lead to enantiomers or diastereomers with significantly different pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with different stereoisomers of a drug molecule.
While specific SAR studies detailing the stereochemical aspects of this compound itself are not extensively documented in the provided search context, the general principles for piperazine derivatives are well-established. It is known that stereochemical variations in piperazine derivatives can result in stereoselective effects on biological activity, with different enantiomers exhibiting distinct potencies and selectivities. The three-dimensional arrangement of substituents affects how the molecule fits into the binding site of a protein.
For example, the size and shape of substituents attached to the piperazine ring can influence receptor binding specificity and affinity. A bulky substituent in a particular stereochemical orientation might sterically hinder the molecule from binding to the active site of a receptor, whereas a smaller substituent or a different enantiomer might allow for optimal binding interactions. The rational design of single-enantiomer drugs based on an understanding of stereochemical SAR can lead to compounds with improved therapeutic efficacy and reduced side effects.
Preclinical Pharmacological Research of N Piperazin 1 Yl Methyl Acetamide Derivatives
In Vitro Assessment of Biological Activities
Receptor Binding and Modulation Studies
Derivatives of N-[(Piperazin-1-yl)methyl]acetamide feature prominently in neuroscience research due to their structural similarity to known neuropharmacological agents. The core structure, containing a piperazine (B1678402) ring linked to an acetamide (B32628) group, serves as a versatile scaffold for developing ligands that target various neurotransmitter receptors. Preclinical studies have focused on elucidating the binding affinities and functional activities of these compounds at key receptors implicated in neuropsychiatric and neurological disorders.
The serotonin (B10506) 5-HT7 receptor has emerged as a significant target for the development of treatments for central nervous system (CNS) disorders, including mood disorders and cognitive impairments. nih.gov Piperazine derivatives have been extensively investigated as antagonists for this receptor.
In one study, a series of N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] sulfonamides were synthesized and evaluated for their 5-HT7 receptor antagonist activity. nih.gov The majority of these compounds displayed inhibitory concentrations (IC50) in the nanomolar range, from 12 to 580 nM. nih.gov One of the most promising compounds from this series demonstrated high activity at 5-HT7 receptors, alongside good selectivity over other serotonin receptor subtypes such as 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT6. nih.gov
Other research has explored coumarin-piperazine hybrids. A series of 6-acetyl-7-hydroxy-4-methylcoumarin derivatives incorporating a piperazine moiety were designed and synthesized to assess their affinity for 5-HT1A and 5-HT2A receptors. semanticscholar.org Two compounds in particular, 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one and 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one, showed excellent affinity for the 5-HT1A receptor with Ki values of 0.78 nM and 0.57 nM, respectively. semanticscholar.org The functional activity of these compounds indicated differential properties, acting as both agonists and antagonists. semanticscholar.org Further studies on 1,2,4-substituted piperazine derivatives showed that while one compound (MM5) acted as a 5-HT1A agonist, another (MC1) appeared to have moderate agonist activity at both 5-HT1A and 5-HT2A receptors. nih.gov
Table 1: Serotonin Receptor Binding Affinity of Selected Piperazine Derivatives
| Compound | Target Receptor | Binding Affinity (Ki in nM) | Reference |
|---|---|---|---|
| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.78 | semanticscholar.org |
| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.57 | semanticscholar.org |
The dopamine (B1211576) D2 and D3 receptors are critical targets for antipsychotic medications and treatments for substance abuse disorders. nih.govacs.org The high degree of structural similarity between these two receptor subtypes presents a challenge for developing selective ligands. acs.orgsemanticscholar.org this compound and related piperazine derivatives have been a focal point of this research.
Studies on a series of N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides revealed that structural modifications significantly influenced affinity and selectivity for the D3 receptor over the D2 receptor. nih.gov An extended and more linear conformation in the molecule's spacer was found to be crucial for D3 receptor selectivity. nih.gov A particularly promising compound, (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide, exhibited a high affinity for the human D3 receptor (Ki = 0.5 nM) and a 153-fold selectivity over the D2L receptor (Ki = 76.4 nM). nih.gov
Another investigation into 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol derivatives also demonstrated the potential for high D3 receptor affinity and selectivity. nih.gov The enantiomers of one potent compound showed differential activity, with (-)-10e having a higher affinity for both D2 (Ki = 47.5 nM) and D3 (Ki = 0.57 nM) receptors compared to its (+)-enantiomer. nih.gov Functional studies confirmed that some of these derivatives act as potent agonists at both D2 and D3 receptors, with a preference for D3. nih.gov
In a separate effort, a series of acylaminobutylpiperazines were synthesized to probe structure-activity relationships. acs.org Compounds with phenyl and substituted phenyl groups showed D3 receptor affinities (Ki) of less than 10 nM. The 2,3-dichlorophenylpiperazine analogue displayed the highest affinity in the subnanomolar range. acs.org Functional assays revealed these compounds to be D3 and D2 receptor antagonists, inhibiting the mitogenesis induced by the agonist quinpirole. acs.org
Table 2: Dopamine Receptor Binding Affinities of Selected Piperazine Derivatives
| Compound | D3 Receptor Affinity (Ki in nM) | D2 Receptor Affinity (Ki in nM) | Selectivity (D2/D3) | Reference |
|---|---|---|---|---|
| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | 0.5 | 76.4 | 153 | nih.gov |
| (-)-10e (a tetralone derivative) | 0.57 | 47.5 | 83.3 | nih.gov |
| (+)-10e (a tetralone derivative) | 3.73 | 113 | 30.3 | nih.gov |
| Bromo analog of HY-3-24 | 1.1 | 107 | 97.3 | semanticscholar.org |
The pharmacological profile of piperazine derivatives extends beyond serotonergic and dopaminergic systems. ijrrjournal.com These compounds have been shown to interact with a variety of other neurotransmitter receptors.
For instance, certain N-arylpiperazine derivatives have demonstrated antagonist activity at histamine (B1213489) H1 receptors. ijrrjournal.com Other research has focused on the development of selective antagonists for the sigma-1 (σ1) receptor, which is a promising target for pain treatment. A series of benzylpiperazinyl derivatives were designed and synthesized, leading to the identification of a compound with high σ1 receptor affinity (Ki = 1.6 nM) and significant selectivity over the σ2 receptor. nih.gov
Furthermore, the chemical evolution of a fragment hit led to the discovery of N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide derivatives as novel and selective inhibitors of T-type calcium channels (Ca(v)3.2). nih.gov This highlights the versatility of the piperazine-acetamide scaffold in targeting ion channels in addition to G-protein coupled receptors.
Cell-Based Assays for Specific Biological Endpoints
Cell-based assays are crucial in preclinical research for determining the functional effects of new chemical entities in a biological context. For this compound derivatives, these assays have been instrumental in exploring their potential as anticancer agents and in understanding their interactions with specific enzymes.
The MTT (3-(4,5-dimethylthiazolyl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is widely employed for screening the cytotoxic effects of potential anticancer compounds. nih.gov Several studies have reported the anticancer activities of acetamide-containing compounds. nih.gov
A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized and evaluated for their in vitro anticancer potential using the MTT assay. nih.gov The study tested the compounds against human colorectal carcinoma (HCT116) and murine macrophage (RAW264.7) cell lines. One compound in this series demonstrated notable anticancer activity, although it was less potent than the standard drugs 5-fluorouracil (B62378) and tomudex. nih.gov Molecular docking studies suggested that the active compounds bind effectively within the target protein's binding pocket, indicating their potential as leads for further drug design. nih.gov
In other work, an acetamide derivative, NPOA, was shown to sensitize human non-small-cell lung cancer (NSCLC) cells to the apoptotic effects of the anticancer drug camptothecin. nih.gov This chemosensitizing effect was linked to increased oxidative stress and the activation of stress-associated signaling pathways, ultimately enhancing cancer cell death. nih.gov
Table 3: Anticancer Activity of a Quinazolinone-Piperazine-Acetamide Derivative
| Compound | Cell Line | Activity Endpoint | Result | Reference |
|---|---|---|---|---|
| Compound 5 (a quinazolinone-piperazine-acetamide derivative) | HCT116 (Human Colorectal Carcinoma) | Anticancer Activity | Good activity among synthesized compounds | nih.gov |
| RAW264.7 (Murine Macrophage) | Anticancer Activity | Good activity among synthesized compounds |
Understanding how a compound interacts with specific enzymes and proteins is fundamental to elucidating its mechanism of action. Docking studies and binding assays are key tools in this process. nih.govnih.gov
Research into N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs identified them as potential inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. nih.gov Molecular docking experiments were conducted to simulate the binding interactions of these acetamide analogs with the COX-2 protein. The in silico results, which showed favorable binding, were in agreement with the in vivo anti-inflammatory activity observed for the compounds, confirming their mechanism of action. nih.gov
In a different study, a newly synthesized ligand, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, and its copper(II) complex were investigated. nih.gov Molecular docking simulations were used to predict the non-covalent interactions of the ligand with the insulin-like growth factor 1 receptor (IGF-1R), a receptor tyrosine kinase involved in cell growth and survival. nih.gov Such studies are critical for designing new metal-based chemotherapeutic agents. nih.gov These investigations underscore the utility of the acetamide scaffold in creating molecules that can specifically bind to and modulate the activity of clinically relevant enzymes and receptors.
In Vivo Evaluation in Animal Models of Disease
Preclinical in vivo studies on this compound derivatives have been instrumental in characterizing their potential therapeutic applications. These evaluations in animal models have primarily focused on their anticonvulsant and antipsychotic-like activities, providing crucial insights into their pharmacological profile.
Anticonvulsant Activity Assessment
The anticonvulsant potential of a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has been systematically evaluated in established rodent models of epilepsy. nih.govresearchgate.net These studies were designed to identify compounds with protective effects against different types of seizures.
The maximal electroshock seizure (MES) test in mice and rats, a model for generalized tonic-clonic seizures, was a primary screening tool. nih.govresearchgate.net The anticonvulsant activity was found to be significantly influenced by the nature of the substituent on the anilide moiety. researchgate.net
Notably, derivatives featuring a 3-(trifluoromethyl)phenyl group on the amide fragment displayed prominent anti-MES activity. nih.govnih.gov In contrast, the majority of their 3-chloroanilide counterparts were found to be inactive. nih.govresearchgate.net An exception was N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (12), which showed efficacy in the MES test. researchgate.net Another active compound in the 3-chloroanilide series was N-(3-chlorophenyl)-2-morpholino-acetamide (13). researchgate.net
Among the active 3-(trifluoromethyl)anilide derivatives, several compounds, including those with phenylpiperazine (14, 16, 18, 20), exhibited a delayed onset but long duration of action, showing protection 4 hours after administration. nih.gov The most potent among these, compound 19, provided protection at both 0.5 and 4-hour time points. nih.gov Furthermore, the morpholine (B109124) derivative 24 also demonstrated anti-MES activity. nih.gov It was also observed that replacing the phenylpiperazine moiety with benzylpiperazine (22) or hydroxyethylpiperazine (23) led to a decrease in anticonvulsant activity. nih.gov
Table 1: Anticonvulsant Activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives in the MES Test
| Compound Number | Substituent at Anilide Moiety | Amine Function | Activity in MES Test |
|---|---|---|---|
| 3-11 | 3-chloro | Various | Inactive researchgate.net |
| 12 | 3-chloro | 4-methylpiperazine | Active researchgate.net |
| 13 | 3-chloro | Morpholine | Active researchgate.net |
| 14 | 3-(trifluoromethyl) | Phenylpiperazine | Active nih.gov |
| 15 | 3-(trifluoromethyl) | 4-(2-chlorophenyl)piperazine | Inactive nih.gov |
| 16 | 3-(trifluoromethyl) | 4-(3-chlorophenyl)piperazine | Active nih.gov |
| 17 | 3-(trifluoromethyl) | 4-(2,3-dichlorophenyl)piperazine | Inactive nih.gov |
| 18 | 3-(trifluoromethyl) | 4-(4-chlorophenyl)piperazine | Active nih.gov |
| 19 | 3-(trifluoromethyl) | 4-(2-methoxyphenyl)piperazine | Active (most potent) nih.gov |
| 20 | 3-(trifluoromethyl) | 4-(4-methoxyphenyl)piperazine | Active nih.govnih.gov |
| 21 | 3-(trifluoromethyl) | 4-pyrimidin-2-yl-piperazine | Inactive nih.gov |
| 22 | 3-(trifluoromethyl) | Benzylpiperazine | Decreased activity nih.gov |
| 23 | 3-(trifluoromethyl) | Hydroxyethylpiperazine | Decreased activity nih.gov |
| 24 | 3-(trifluoromethyl) | Morpholine | Active nih.gov |
In addition to the MES model, these derivatives were assessed in the subcutaneous pentylenetetrazole (scPTZ) seizure model, which is indicative of drugs effective against absence seizures. However, the tested N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives did not show significant protection in the scPTZ screen. nih.govresearchgate.net
Several compounds were further evaluated in the 6-Hz psychomotor seizure model, an animal model that identifies compounds potentially effective against therapy-resistant partial seizures. nih.gov A number of the derivatives demonstrated activity in this model, highlighting their potential for treating complex seizure types. nih.govnih.gov
Antipsychotic-Like Activity in Behavioral Models
The potential for atypical antipsychotic activity has been explored in other series of this compound derivatives. These studies focused on models that assess dopamine D2 and serotonin 5-HT2A receptor antagonism, key features of atypical antipsychotics.
Apomorphine-induced climbing in mice is a behavioral model used to screen for postsynaptic dopamine D2 receptor antagonism, a hallmark of antipsychotic drugs. researchgate.net A series of N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides were evaluated in this model. nih.gov Among the synthesized compounds, P4 was identified as the most active. nih.gov In a related study on N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides, all synthesized compounds were screened for D2 antagonism using the climbing mouse assay, with compound AG 3 emerging as the most active. nih.gov
The quipazine-induced head twitch response in mice, a model for 5-HT2A receptor antagonism, was used to evaluate the antipsychotic potential of N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides. nih.gov This model is analogous to the 5-hydroxytryptophan (B29612) (5-HTP) induced head twitch model, as both are mediated by the 5-HT2A receptor. mdpi.com The compound designated as P4 showed the most significant activity in this assay. nih.gov Similarly, the N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamide series was tested, with compound AG 3 being the most potent. nih.gov
A crucial aspect of atypical antipsychotics is a lower propensity to induce extrapyramidal side effects, which can be predicted by the absence of catalepsy in animal models. It was noteworthy that in the study of N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides, none of the newly synthesized chemical entities were observed to exhibit catalepsy. nih.gov
Table 2: Antipsychotic-Like Activity of this compound Derivatives
| Compound Series | Behavioral Model | Key Finding |
|---|---|---|
| N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides | Apomorphine-induced climbing | Compound P4 was most active. nih.gov |
| N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides | Quipazine-induced head twitches | Compound P4 was most active. nih.gov |
| N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides | Apomorphine-induced climbing | Compound AG 3 was most active. nih.gov |
| N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides | Quipazine-induced head twitches | Compound AG 3 was most active. nih.gov |
| N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides | Catalepsy studies | No catalepsy was exhibited by the new compounds. nih.gov |
Activity in Parkinson's Disease Animal Models
Preclinical research has demonstrated the potential of this compound derivatives in animal models of Parkinson's disease, a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. These studies often utilize neurotoxin-induced models in rodents to mimic the pathological and behavioral hallmarks of the disease and to evaluate the efficacy of novel therapeutic agents.
One of the standard models for assessing potential anti-parkinsonian drugs is the 6-hydroxydopamine (6-OHDA)-induced unilaterally lesioned rat model. In this model, the neurotoxin 6-OHDA is injected into one side of the brain, leading to the degeneration of dopaminergic neurons and resulting in motor deficits. Animals challenged with direct-acting dopamine agonists exhibit contralateral rotations, which can be quantified to assess the efficacy of a test compound.
Several piperazine derivatives have demonstrated significant activity in these models. For instance, a series of novel hybrid compounds combining features of known dopamine D2/D3 receptor agonists and antagonists have been explored. Among these, certain lead compounds have shown potent in vivo activity in animal models of Parkinson's disease.
In studies involving the 6-OHDA rat model, specific piperazine derivatives have been shown to induce a robust rotational response, indicating their potential to alleviate motor symptoms. The following table summarizes the activity of selected N-piperazinyl derivatives in this model.
| Compound ID | Peak Rotational Response (rotations/min) | Duration of Action | Comparator |
| (-)-24b | High | Extended | More efficacious than Ropinirole |
| (-)-24c (D-301) | Highest | Not specified | Most active among tested compounds |
Table 1: Contralateral Rotations in 6-OHDA Lesioned Rats Induced by Piperazine Derivatives
The data indicates that compound (-)-24c was the most potent in inducing rotations, while compound (-)-24b demonstrated a prolonged duration of action. nih.gov Both compounds were found to be more effective than the established anti-Parkinson's drug, Ropinirole, in this preclinical model. nih.gov
Another model used to evaluate the anti-parkinsonian effects of these compounds is the reserpinized rat model. Reserpine depletes central monoamine stores, leading to a state of akinesia and catalepsy that can be reversed by dopamine agonists. The lead compounds (-)-24b and (-)-24c also exhibited high in vivo activity in this model. acs.org
Furthermore, research into other substituted N-phenylpiperazine analogs has identified compounds with high affinity and selectivity for the D3 dopamine receptor. One such compound, 6a , was evaluated in the L-dopa-dependent abnormal involuntary movement (AIM) assay using unilateral 6-hydroxydopamine lesioned rats. This model is used to assess the potential of a compound to reduce levodopa-induced dyskinesia, a common side effect of long-term Parkinson's therapy. Compound 6a was found to be active in this assay, suggesting its potential to treat this complication.
The promising results from these preclinical animal models underscore the therapeutic potential of piperazine derivatives in the management of Parkinson's disease. Future research will likely focus on further evaluating the neuroprotective effects of these compounds. nih.gov
Computational Chemistry and Molecular Modeling Applications
In Silico Physicochemical Property Prediction and Drug-Likeness Assessment[25],
Prediction of Oral Absorption and Blood-Brain Barrier Permeation for CNS Agents
The potential of a compound to be orally administered and to penetrate the blood-brain barrier (BBB) are critical parameters, especially for drugs targeting the central nervous system (CNS). Computational models, such as those based on Lipinski's Rule of Five, are pivotal in the early assessment of these properties. This rule stipulates that orally bioavailable drugs generally possess a molecular weight of less than 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and an octanol-water partition coefficient (logP) not greater than 5 researchgate.net.
For N-[(Piperazin-1-yl)methyl]acetamide, the predicted physicochemical properties, as calculated by various computational tools, are summarized in the interactive table below.
An analysis of these properties reveals that this compound adheres to Lipinski's Rule of Five, suggesting a favorable profile for oral absorption. Its low molecular weight and appropriate number of hydrogen bond donors and acceptors are indicative of good membrane permeability. The negative LogP value suggests high hydrophilicity, which can be a double-edged sword: while it ensures good solubility in the gastrointestinal tract, it may hinder passive diffusion across the lipid-rich blood-brain barrier. The Topological Polar Surface Area (TPSA) is another crucial descriptor for predicting BBB permeation. A TPSA value of less than 90 Ų is generally considered favorable for CNS penetration. With a TPSA of 61.7 Ų, this compound falls within this range, indicating a potential to cross the BBB.
Computational Approaches to Physicochemical Similarity to Known Drugs
The concept of "drug-likeness" is a qualitative assessment of how a compound's physicochemical properties compare to those of known drugs. This analysis helps in prioritizing compounds during the early stages of drug discovery. Various scoring functions and computational models are employed to quantify this similarity.
For this compound, a comparative analysis of its predicted properties with those of established CNS drugs can provide insights into its potential as a CNS agent. The table below presents a comparison of the key physicochemical properties of this compound with a representative CNS drug, Diazepam.
While both compounds have molecular weights well within the desirable range, their lipophilicity (LogP) differs significantly. The higher LogP of Diazepam is characteristic of many CNS drugs that rely on passive diffusion to cross the BBB. The lower LogP of this compound suggests that if it does cross the BBB, it might do so via a different mechanism, possibly involving active transport, or that its CNS exposure might be limited. However, its favorable TPSA remains a positive indicator for potential CNS activity.
Structure-Based Drug Design and Virtual Screening Methodologies
The piperazine (B1678402) ring is a common scaffold in medicinal chemistry, and its derivatives have been extensively explored in structure-based drug design and virtual screening campaigns. These computational techniques utilize the three-dimensional structure of a biological target, such as a receptor or an enzyme, to identify or design molecules that can bind to it with high affinity and selectivity.
In a typical structure-based drug design workflow, the 3D structure of the target protein is obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. This structure is then used to create a virtual model of the binding site.
Virtual Screening:
Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to the target of interest. For a compound like this compound, or its derivatives, a virtual screening campaign would involve:
Library Preparation: A database of thousands to millions of virtual compounds, including piperazine acetamide (B32628) analogs, is prepared.
Docking: Each compound in the library is computationally "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand within the binding site and estimate the binding affinity.
Scoring and Ranking: The docked compounds are ranked based on a scoring function that predicts the strength of the interaction.
Hit Selection: The top-ranked compounds are selected as "hits" for further experimental validation.
Structure-Based Drug Design:
Structure-based drug design takes this a step further by using the structural information of the target-ligand complex to guide the design of new, more potent, and selective molecules. If this compound were identified as a hit from a virtual screen, medicinal chemists could use the predicted binding mode to:
Identify key interactions: Analyze the hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.
Propose modifications: Suggest modifications to the this compound scaffold to enhance these interactions or to introduce new ones. For example, adding a substituent to the piperazine ring could lead to a new interaction with a specific amino acid residue in the binding pocket, thereby increasing affinity.
Iterative Design: This process is often iterative, with the newly designed compounds being synthesized, tested, and their binding modes determined computationally or experimentally to further refine the design.
Future Research Directions and Therapeutic Potential Conceptual
Expansion of N-[(Piperazin-1-yl)methyl]acetamide Chemical Space
The foundational structure of this compound is ripe for chemical elaboration to generate extensive libraries of novel derivative compounds. The versatile nature of the piperazine (B1678402) ring and the acetamide (B32628) group allows for systematic modifications to explore structure-activity relationships (SAR). researchgate.net
Future synthetic strategies are envisioned to focus on several key areas of modification:
Substitution on the Piperazine Ring: The secondary amine in the piperazine ring is a prime site for the introduction of a wide array of substituents. Research has shown that introducing different groups at this position can significantly influence biological activity. For instance, the synthesis of derivatives has involved reacting the piperazine nitrogen with various electrophiles. nih.govresearchgate.net One conceptual approach involves the addition of aryl or substituted aryl groups, which has been a strategy in developing compounds with anticancer properties. nih.gov Another avenue is the introduction of alkyl or functionalized alkyl chains.
Modification of the Acetamide Moiety: The N-arylacetamide portion of the scaffold presents numerous opportunities for diversification. acs.org Research into related compounds has demonstrated that substitutions on the phenyl ring of the acetamide can be critical for activity. For example, derivatives have been synthesized by reacting chloroacetyl chloride with substituted anilines, followed by the introduction of the piperazine moiety. nih.govresearchgate.net The synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide showcases modifications at both the piperazine and acetamide nitrogens. chemicalbook.comnih.govsigmaaldrich.com
Introduction of Diverse Heterocyclic Systems: The core structure can be appended with various heterocyclic rings, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. For example, derivatives incorporating quinazolinone and thienopyridine moieties have been synthesized, showing promising antimicrobial and anticancer activities. nih.govacs.org
A systematic expansion of the chemical space around the this compound core will likely yield compounds with improved potency, selectivity, and drug-like properties.
Exploration of Novel Biological Targets and Mechanisms of Action
While the specific biological targets of this compound itself are not extensively defined, derivatives of this scaffold have shown activity against a range of important therapeutic targets, suggesting promising avenues for future investigation.
Anticancer Activity: A significant area of potential lies in oncology. Derivatives of the piperazine-acetamide scaffold have been investigated as inhibitors of tubulin polymerization, a clinically validated mechanism for anticancer drugs. nih.gov Specifically, certain arylamide derivatives containing a piperazine moiety have demonstrated potent inhibitory effects on liver cancer cells. nih.gov Other related structures, such as those incorporating a quinazolinone ring, have been evaluated for their anticancer potential against cell lines like HCT116 and RAW264.7. nih.gov A key mechanism to explore is the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. nih.gov
Antimicrobial and Antifungal Activity: The increasing threat of antibiotic resistance necessitates the development of new antimicrobial agents. Piperazine-containing compounds have a history of use in this area. researchgate.net Derivatives of 2-(piperazin-1-yl)acetamide (B1364376) have shown notable antibacterial and antifungal properties. nih.gov For instance, certain quinazolinone-piperazine-acetamide derivatives displayed significant activity comparable to standard drugs like ciprofloxacin (B1669076) and fluconazole. nih.govresearchgate.net Future research could focus on identifying the specific microbial enzymes or cellular pathways inhibited by these compounds.
Central Nervous System (CNS) Activity: Piperazine derivatives are well-known for their activity in the central nervous system. One area of conceptual exploration is the modulation of neurotransmitter transporters. For example, N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivatives have been designed as inhibitors of the glycine (B1666218) transporter-1 (GlyT-1), which is a target for treating schizophrenia. researchgate.net Given that N-methyl-d-aspartate (NMDA) receptor hypofunction is implicated in schizophrenia, targeting its co-agonist site is a promising strategy. researchgate.net
The diverse biological activities observed in derivatives underscore the potential of the this compound scaffold to yield compounds with novel mechanisms of action across multiple therapeutic areas.
Development of Advanced Computational Models for Activity Prediction
To accelerate the discovery and optimization of lead compounds based on the this compound scaffold, the development and application of advanced computational models are essential. These in silico methods can provide valuable insights into drug-target interactions and help prioritize synthetic efforts.
Molecular Docking and Binding Site Analysis: Molecular docking is a powerful tool for predicting the binding orientation and affinity of a ligand to its target protein. Studies on piperazine-acetamide derivatives have successfully used docking simulations with software like Schrodinger and AutoDock Vina to correlate predicted binding affinities with observed biological activities. nih.govresearchgate.net For instance, docking studies have helped to elucidate how these compounds bind within the active sites of target proteins, such as kinases. nih.gov Future work should focus on developing refined docking protocols for newly identified targets.
Structure-Activity Relationship (SAR) and Pharmacophore Modeling: As more derivatives are synthesized and tested, the resulting data can be used to build robust SAR models. These models help to identify the key structural features (pharmacophores) responsible for biological activity. Hirshfeld analysis, for example, can be used to map intermolecular interactions and identify key pharmacophoric elements like hydrogen bond donors and acceptors. This understanding is crucial for the rational design of new, more potent, and selective analogs.
Predictive ADMET Modeling: Beyond predicting biological activity, computational models can also forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities. By integrating ADMET prediction early in the discovery process, researchers can deprioritize compounds with likely unfavorable pharmacokinetic or toxicity profiles, thereby saving time and resources.
The synergy between synthetic chemistry, biological evaluation, and computational modeling will be pivotal in unlocking the full therapeutic potential of the this compound chemical space.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-[(Piperazin-1-yl)methyl]acetamide and its derivatives?
- Methodological Answer : The synthesis typically involves condensation reactions between piperazine derivatives and acetamide precursors. For example, Sharma et al. (2008) utilized nucleophilic substitution of 7-piperazin-1-yl-4-oxoquinoline-3-carboxylates with cyclopropyl or nicotinoyl groups to generate antibacterial derivatives . Purification often employs column chromatography, followed by characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Q. How are these compounds characterized post-synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : To identify proton and carbon environments, particularly for piperazine ring protons (δ 2.5–3.5 ppm) and acetamide carbonyl signals (δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formulas (e.g., C16H24N2O2 for IPPA derivatives) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry, as demonstrated in the crystal structure of a related compound (a = 9.9738 Å, b = 10.9397 Å, c = 27.910 Å) .
Q. What safety precautions are recommended for handling this compound derivatives?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, gloves, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (first-aid: move to fresh air if exposed) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound derivatives?
- Methodological Answer :
- In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination). Ravindra et al. (2021) identified derivatives with sulfonylbenzo[d]thiazole substituents (e.g., compound 47 ) showing MIC values <1 µg/mL .
- Fungal assays : Use Candida albicans models with fluconazole as a positive control .
- Mechanistic follow-up : Assess membrane disruption via propidium iodide uptake or β-galactosidase leakage assays .
Q. What strategies optimize the pharmacokinetic properties of these compounds for CNS targeting?
- Methodological Answer :
- Lipophilicity adjustments : Introduce halogenated or methoxy groups to enhance blood-brain barrier penetration (e.g., 4-fluorophenyl derivatives in PubChem data) .
- Metabolic stability : Conduct liver microsome assays to identify vulnerable sites (e.g., N-dealkylation of piperazine rings) .
- In vivo models : Use rodent pharmacokinetic studies with LC-MS/MS quantification to measure half-life and bioavailability .
Q. How can structure-activity relationship (SAR) studies improve the anticancer potential of these derivatives?
- Methodological Answer :
- Core modifications : Replace the acetamide with thiazole (e.g., N-(4-(2-phenylthiazol-4-yl)phenyl) derivatives in Figure 2) to enhance DNA intercalation .
- Substituent screening : Test 2,3-dimethylphenyl or 4-methoxyphenyl groups for kinase inhibition (e.g., TRPC3/TRPC6 activation by PPZ2 in fibrotic models) .
- In silico modeling : Perform molecular docking against ALK5 or TGF-β receptors to prioritize synthesis targets .
Q. How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?
- Methodological Answer :
- Variable control : Standardize assay conditions (e.g., pH, inoculum size) and use reference strains (e.g., ATCC 25922 for E. coli) .
- Purity verification : Reanalyze inactive batches via HPLC to rule out degradation (target purity ≥95%) .
- Synergy testing : Evaluate combinatorial effects with adjuvants (e.g., β-lactamase inhibitors) to uncover hidden activity .
Q. What methodologies elucidate the mechanism of action in neurological studies?
- Methodological Answer :
- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-DAMGO for μ-opioid receptors) to measure affinity .
- Calcium imaging : Track intracellular Ca²⁺ flux in neuronal cells to assess TRPC channel modulation .
- Behavioral models : Test anxiolytic effects in elevated plus-maze assays with diazepam as a control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
